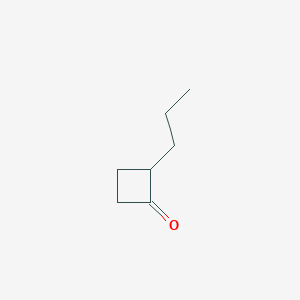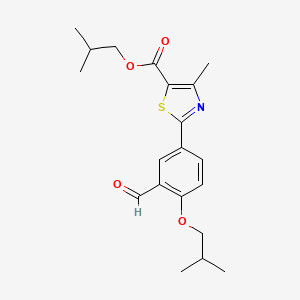
Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a formyl group, and an isobutoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves several steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-nitrobenzaldehyde, which is treated with hydroxylamine and sodium formate in refluxing formic acid to yield 4-hydroxy-3-nitrobenzonitrile.
Formation of Thiobenzamide: The 4-hydroxy-3-nitrobenzonitrile is then treated with thioacetamide in hot dimethylformamide (DMF) to form the corresponding thiobenzamide.
Cyclization: The thiobenzamide undergoes cyclization with 2-chloroacetoacetic acid ethyl ester in refluxing ethanol to produce 2-(4-hydroxy-3-nitrophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester.
Alkylation: The phenolic group of the resulting compound is alkylated using isobutyl bromide and potassium carbonate in hot DMF, yielding the isobutyl ether derivative.
Reduction: The nitro group is reduced using hydrogen over palladium on carbon in ethanol/ethyl acetate to obtain the amino derivative.
Diazotation and Cyanation: The amino derivative undergoes diazotation with sodium nitrite and hydrochloric acid, followed by treatment with copper cyanide and potassium cyanide to form the cyano derivative.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, scaling up of reactions, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The nitro group in the intermediate stages can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can be substituted with various alkyl groups to form ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas over palladium on carbon or other suitable catalysts.
Substitution: Alkyl halides such as isobutyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Alkyl ethers.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
- 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Comparison:
- Structural Differences: The presence of different functional groups (e.g., formyl vs. cyano) leads to variations in chemical reactivity and biological activity.
- Unique Properties: Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C20H25NO4S |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2-methylpropyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H25NO4S/c1-12(2)10-24-17-7-6-15(8-16(17)9-22)19-21-14(5)18(26-19)20(23)25-11-13(3)4/h6-9,12-13H,10-11H2,1-5H3 |
Clé InChI |
AOFFNIPPFQQICA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=O)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12095207.png)
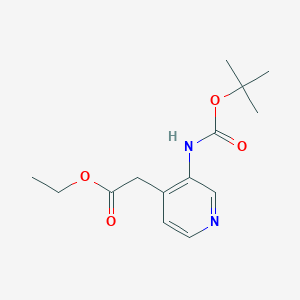

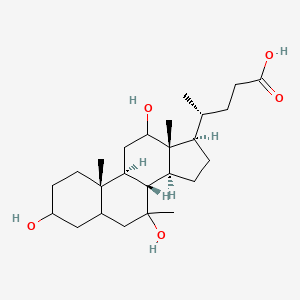
![[2-(Dimethylamino)ethyl]urea](/img/structure/B12095227.png)




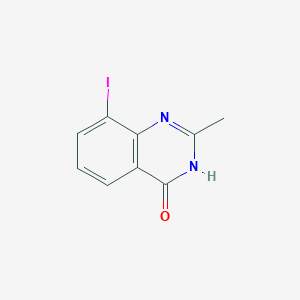
![4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one](/img/structure/B12095271.png)
